3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde
Description
3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde (CAS: Discontinued per CymitQuimica ) is a halogenated benzaldehyde derivative featuring:
- A 3-chloro substituent on the benzaldehyde core.
- A 4-((2,4-dichlorobenzyl)oxy) group, introducing a dichlorinated benzyl ether moiety.
- A 5-methoxy group contributing to electronic and steric effects.
This compound’s structural complexity makes it relevant in medicinal chemistry and organic synthesis, particularly for designing enzyme inhibitors or intermediates in drug discovery.
Properties
IUPAC Name |
3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-5-9(7-19)4-13(18)15(14)21-8-10-2-3-11(16)6-12(10)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKKWGJFWPYJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 2,4-dichlorobenzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloro-4-hydroxy-5-methoxybenzaldehyde is replaced by the 2,4-dichlorobenzyl group, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzoic acid.
Reduction: 3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity :
Research indicates that compounds similar to 3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that related chlorinated benzaldehydes can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Potential :
Recent studies have focused on the anticancer properties of chlorinated benzaldehyde derivatives. These compounds have been found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . The specific compound may enhance these effects due to its unique structural features.
Material Science Applications
Polymer Chemistry :
The compound is also explored for its utility in polymer synthesis. It can act as a reactive intermediate in the formation of functionalized polymers, which are essential for creating advanced materials with tailored properties .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Polymer Synthesis | Formation of functionalized polymers |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of chlorinated benzaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Mechanism Investigation
Another research effort focused on the anticancer mechanisms of similar compounds, revealing that they trigger apoptosis via mitochondrial pathways in breast cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cell Membranes: Affecting the integrity of microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Ether Group
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 351066-32-5)
- Key Difference : Replaces the 2,4-dichlorobenzyl group with a 4-methylbenzyl moiety.
- Impact: Reduced halogen content lowers molecular weight (327.16 g/mol vs. 358.02 g/mol for the target compound).
2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS: Discontinued)
- Key Difference : Substitutes the 3-chloro with a 2-bromo atom.
- Higher molecular weight (416.53 g/mol) compared to the target compound .
Alkoxy Chain Modifications
4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS: 483316-01-4)
- Key Difference : Replaces the dichlorobenzyl ether with a butoxy chain.
- Lower molecular weight (256.69 g/mol) and altered solubility profile .
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde (CAS: 428470-93-3)
Physicochemical Data
Biological Activity
3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde, with the CAS number 428479-38-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11Cl3O3
- Molecular Weight : 345.61 g/mol
- Structural Characteristics : The compound features a chlorinated benzaldehyde moiety with methoxy and dichlorobenzyl ether functionalities, which may influence its biological interactions.
Anticancer Properties
Several studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, the presence of halogen substituents has been correlated with enhanced cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, as suggested by structure-activity relationship (SAR) analyses in related compounds .
- In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in human cancer cell lines (e.g., A-431 and Jurkat cells) with IC50 values ranging from 1.61 to 1.98 µg/mL .
Antimicrobial Activity
Research has also explored the antimicrobial properties of chlorinated benzaldehydes. The introduction of electron-withdrawing groups like chlorine enhances the lipophilicity and membrane permeability of such compounds, potentially leading to increased antibacterial efficacy.
- Case Study :
Anti-inflammatory Effects
Chlorinated compounds are often investigated for their anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines.
- Research Findings :
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-4-((2,4-dichlorobenzyl)oxy)-5-methoxybenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 3-chloro-5-methoxy-4-hydroxybenzaldehyde with 2,4-dichlorobenzyl chloride in dry acetonitrile under inert conditions at ambient temperature for 24–48 hours. Catalytic bases like K₂CO₃ or Cs₂CO₃ are often used to deprotonate the phenolic hydroxyl group. Purification is achieved via recrystallization from ethanol or column chromatography (PE/EtOAc gradients). Yield optimization requires controlling stoichiometry (1:1.5 aldehyde:benzyl chloride) and ensuring anhydrous conditions .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- IR Spectroscopy : Confirm the presence of key functional groups (e.g., aldehyde C=O stretch at ~1689 cm⁻¹, aromatic C-Cl stretches at ~750–550 cm⁻¹) .
- NMR : ¹H and ¹³C NMR should resolve the methoxy group (δ ~3.8–4.0 ppm for ¹H), aldehyde proton (δ ~9.8–10.2 ppm), and substituted benzyl ether protons (δ ~4.5–5.5 ppm) .
- HPLC-MS : Monitor purity (>95%) and confirm molecular weight (exact mass: 385.97 g/mol for C₁₅H₁₀Cl₃O₃).
Advanced Research Questions
Q. What strategies are effective for resolving low yields in the coupling of 2,4-dichlorobenzyl chloride to the phenolic precursor?
- Methodological Answer : Low yields often stem from steric hindrance or incomplete deprotonation. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance solubility of ionic intermediates.
- Alternative solvents : Switch to DMF or DMSO for better solubility of reactants. Validate improvements via TLC and GC-MS .
Q. How can computational modeling predict the reactivity of this compound in further functionalization (e.g., aldehyde oxidation or ether cleavage)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions. For example:
- The aldehyde group’s electrophilicity (LUMO energy ~ -1.5 eV) suggests susceptibility to nucleophilic attack (e.g., hydrazine for hydrazone formation).
- The benzyl ether’s bond dissociation energy (~90 kcal/mol) indicates stability under acidic conditions but cleavage via catalytic hydrogenation (Pd/C, H₂) .
Q. What analytical methods are recommended for identifying degradation products under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24 hours.
- LC-HRMS : Detect degradation products (e.g., hydrolyzed aldehyde to carboxylic acid at m/z 402.02).
- Kinetic modeling : Use Arrhenius plots to predict shelf-life and storage recommendations (e.g., stable at 4°C in dark, anhydrous environments) .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodological Answer :
- Substituent variation : Replace the 2,4-dichlorobenzyl group with fluorinated or electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity (logP) and target binding.
- In vitro assays : Test derivatives against enzymes like cytochrome P450 or receptors (e.g., dopamine D2) to correlate structural changes with activity .
Data Contradiction and Resolution
Q. Conflicting reports on the stability of the benzyl ether linkage: How to design experiments to resolve discrepancies?
- Methodological Answer :
- Controlled hydrolysis : Compare stability in aqueous buffers (pH 1–13) using HPLC to quantify degradation rates.
- Mechanistic studies : Use isotopic labeling (e.g., D₂O) to track cleavage pathways. Conflicting data may arise from impurities in starting materials or solvent effects, necessitating rigorous QC during synthesis .
Research Applications
Q. What non-pharmaceutical applications (e.g., agrochemicals, materials) are plausible based on this compound’s electronic properties?
- Methodological Answer :
- Agrochemicals : The trichlorinated aromatic system may act as a pesticide precursor. Test herbicidal activity via leaf-disk assays against model weeds (e.g., Arabidopsis).
- Coordination chemistry : The aldehyde and methoxy groups can chelate metals (e.g., Cu²⁺) for catalytic applications. Characterize complexes via X-ray crystallography or cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
